molecular formula C3H9O4P B3326522 Ethoxy(hydroxymethyl)phosphinic acid CAS No. 260252-89-9

Ethoxy(hydroxymethyl)phosphinic acid

Cat. No. B3326522
CAS RN: 260252-89-9
M. Wt: 140.07 g/mol
InChI Key: ZFILKYGNWOWIMG-UHFFFAOYSA-N
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Description

Ethoxy(hydroxymethyl)phosphinic acid is a type of phosphinic acid derivative. Phosphinic acids and their derivatives are known to play significant roles in nature and they pervade the living world . They are considered as bioisosteric groups, which are substituents or functional groups that induce similar biological response . They are rarely encountered in living organisms and they still represent an underused functional group for the development of bioactive compounds .


Synthesis Analysis

Phosphinic acids can be prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced originally by McKenna, has long been a favored method due to its convenience, high yields, very mild conditions, and chemoselectivity . Another method involves the interaction of α-olefin vinylidene dimers with H3PO2 in an isopropanol medium at 90 °C .


Molecular Structure Analysis

The molecular structure of phosphinic acids is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . Phosphinic acids are monoacidic, but replacement of a carboxylic group by a phosphinic one modulates down the pKa of the resulting compounds by one to three units .


Chemical Reactions Analysis

Phosphinic acids and their derivatives can undergo various chemical reactions. For instance, the hydrolysis of phosphinates and phosphonates may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .


Physical And Chemical Properties Analysis

Phosphinic acids and their derivatives have specific physical and chemical properties that make them useful in various applications. For instance, they can improve efficacy and selectivity or modify the sensitivity to metabolic transformations by alteration of chemo and physical properties .

Scientific Research Applications

Hydrolysis and Dealkylation

Phosphinic and phosphonic acids, which include Ethoxy(hydroxymethyl)phosphinic acid, are useful intermediates and biologically active compounds. They can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .

Bioisosteric Groups

Phosphinic acids and derivatives, including Ethoxy(hydroxymethyl)phosphinic acid, can act as bioisosteric groups. They can improve efficacy and selectivity or modify the sensitivity to metabolic transformations by altering chemo and physical properties .

Inhibition of Proteolytic Enzymes

Phosphinic acids are often cited for the inhibition of proteolytic enzymes (i.e. protease, peptidase). It has been suggested that they interfere inside the active site of the enzyme directly with the amino acid residues or cofactors which bind the natural substrate .

Mimicking Carboxylic Acids

The phosphinic acid moiety P(O)OH can mimic carboxylic acids. Its incorporation into heterocycles may offer new opportunities for the discovery of biologically active analogs .

Biological Pathways

Phosphinic acid-based molecules, including Ethoxy(hydroxymethyl)phosphinic acid, are involved in various biological pathways. They play key roles in many different areas of life science .

Drug Development

Phosphinic acids and derivatives are underused functional groups for the development of bioactive compounds. They have potential in the development of new medicines or crop protection chemicals .

Mechanism of Action

Target of Action

Ethoxy(hydroxymethyl)phosphinic acid, like other phosphinic and phosphonic acids, is known to have biological activity . These compounds are often used as intermediates in the synthesis of biologically active compounds . They are known to act as antibacterial agents and play significant roles in the treatment of DNA virus and retrovirus infections . They have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .

Mode of Action

It is known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .

Biochemical Pathways

Phosphinic and phosphonic acids are known to affect various biochemical pathways. For instance, they are known to act as agonists of the metabotropic glutamate receptor, which can be new therapeutic targets for brain disorders such as schizophrenia and Parkinson’s disease . They also affect the GABA neurotransmitter, which is responsible for neurological disorders like epilepsy and anxiety disorders .

Pharmacokinetics

The stability of phosphinic and phosphonic acids and their resistance to hydrolysis under both acidic and basic conditions suggest that they may have good bioavailability .

Result of Action

The result of the action of Ethoxy(hydroxymethyl)phosphinic acid is likely to be dependent on its specific targets and the biochemical pathways it affects. For instance, if it acts as an antibacterial agent, it may inhibit the growth of bacteria . If it acts on the metabotropic glutamate receptor, it may have effects on brain disorders .

Action Environment

The action of Ethoxy(hydroxymethyl)phosphinic acid can be influenced by various environmental factors. For instance, the hydrolysis of phosphinates and phosphonates can take place under both acidic and basic conditions . Therefore, the pH of the environment could potentially influence the action of this compound. Additionally, the presence of trimethylsilyl halides can also affect the action of this compound by cleaving the C-O bond .

Safety and Hazards

The safety and hazards associated with the use of phosphinic acids and their derivatives depend on their specific structures and applications. Precautionary measures and guidance on safe use concern the use and handling of the specific substance as such, not of the presence of the substance in other articles or mixtures .

Future Directions

Phosphinic acids and their derivatives have significant potential for future research and applications. They are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . They have potential applications in various fields, including medicine, materials, and other domains .

properties

IUPAC Name

ethoxy(hydroxymethyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O4P/c1-2-7-8(5,6)3-4/h4H,2-3H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFILKYGNWOWIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethoxy(hydroxymethyl)phosphinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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